molecular formula C15H10Br3N3O4 B11564345 N'-[(E)-(3-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

N'-[(E)-(3-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

Cat. No.: B11564345
M. Wt: 536.0 g/mol
InChI Key: HPDHPHLKPQFHLS-FBCYGCLPSA-N
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Description

N’-[(E)-(3-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a nitrophenyl group, a tribromophenoxy group, and an acetohydrazide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 2-(2,4,6-tribromophenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The bromine atoms in the tribromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can facilitate the reduction process.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N’-[(E)-(3-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl and tribromophenoxy groups may interact with cellular proteins and enzymes, leading to alterations in cellular functions. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to the presence of the tribromophenoxy group, which imparts distinct chemical properties and reactivity. This compound’s combination of nitrophenyl and tribromophenoxy groups makes it a valuable reagent in organic synthesis and a potential candidate for various scientific applications.

Properties

Molecular Formula

C15H10Br3N3O4

Molecular Weight

536.0 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide

InChI

InChI=1S/C15H10Br3N3O4/c16-10-5-12(17)15(13(18)6-10)25-8-14(22)20-19-7-9-2-1-3-11(4-9)21(23)24/h1-7H,8H2,(H,20,22)/b19-7+

InChI Key

HPDHPHLKPQFHLS-FBCYGCLPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

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